N,N'-bis(4-chloro-2-nitrophenyl)oxamide
Description
N,N'-Bis(4-chloro-2-nitrophenyl)oxamide is a symmetrically substituted oxamide derivative characterized by two 4-chloro-2-nitrophenyl groups attached to the nitrogen atoms of the oxalyl backbone. Oxamides, in general, are compounds with the structure $ \text{R-NH-C(O)-C(O)-NH-R'} $, where R and R' are organic substituents. In this case, the substituents are aromatic rings bearing electron-withdrawing groups (EWGs): chloro (-Cl) at the para position and nitro (-NO$_2$) at the ortho position.
Properties
CAS No. |
52427-00-6 |
|---|---|
Molecular Formula |
C14H8Cl2N4O6 |
Molecular Weight |
399.1 g/mol |
IUPAC Name |
N,N'-bis(4-chloro-2-nitrophenyl)oxamide |
InChI |
InChI=1S/C14H8Cl2N4O6/c15-7-1-3-9(11(5-7)19(23)24)17-13(21)14(22)18-10-4-2-8(16)6-12(10)20(25)26/h1-6H,(H,17,21)(H,18,22) |
InChI Key |
XRWTZOOYPMQASF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares N,N'-bis(4-chloro-2-nitrophenyl)oxamide with structurally analogous oxamides:
Key Observations :
- Electron-withdrawing vs. donating groups : The chloro and nitro groups in the target compound reduce electron density on the aromatic rings, enhancing stability toward electrophilic attacks but reducing nucleophilic reactivity compared to methoxy-substituted analogs .
- Coordination chemistry : Unlike pyridylmethyl-substituted oxamides, which form Ag(I) complexes , the target compound’s nitro groups may hinder metal coordination due to steric and electronic effects.
Physical Properties
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